Benzenesulfonicacid,2-(trifluoromethyl)-,2-(2,2,2-trifluoroethylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonicacid,2-(trifluoromethyl)-,2-(2,2,2-trifluoroethylidene)hydrazide is a complex organic compound characterized by the presence of a benzenesulfonic acid group, a trifluoromethyl group, and a trifluoroethylidene hydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonicacid,2-(trifluoromethyl)-,2-(2,2,2-trifluoroethylidene)hydrazide typically involves multiple steps, starting with the preparation of the benzenesulfonic acid derivative. The trifluoromethyl group is introduced through a nucleophilic substitution reaction, while the trifluoroethylidene hydrazide group is formed via a condensation reaction with hydrazine derivatives. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonicacid,2-(trifluoromethyl)-,2-(2,2,2-trifluoroethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl and trifluoroethylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonicacid,2-(trifluoromethyl)-,2-(2,2,2-trifluoroethylidene)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzenesulfonicacid,2-(trifluoromethyl)-,2-(2,2,2-trifluoroethylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluoroethylidene groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonicacid,2-(trifluoromethyl)-hydrazide
- Benzenesulfonicacid,2-(2,2,2-trifluoroethylidene)hydrazide
- Benzenesulfonicacid,2-(trifluoromethyl)-,2-(2,2,2-trifluoroethyl)-hydrazide
Uniqueness
Benzenesulfonicacid,2-(trifluoromethyl)-,2-(2,2,2-trifluoroethylidene)hydrazide is unique due to the presence of both trifluoromethyl and trifluoroethylidene groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H6F6N2O2S |
---|---|
Molekulargewicht |
320.21 g/mol |
IUPAC-Name |
N-[(E)-2,2,2-trifluoroethylideneamino]-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H6F6N2O2S/c10-8(11,12)5-16-17-20(18,19)7-4-2-1-3-6(7)9(13,14)15/h1-5,17H/b16-5+ |
InChI-Schlüssel |
LWXWWCZKAYLUIO-FZSIALSZSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)N/N=C/C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NN=CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.